molecular formula C16H14BrClN2O2 B3861102 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide

2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide

Cat. No. B3861102
M. Wt: 381.6 g/mol
InChI Key: IIIQPNNYBPIYCF-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide, also known as BCPH, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide is not fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has also been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide is its relative ease of synthesis, which makes it a readily available compound for use in laboratory experiments. However, one limitation of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide is its cytotoxicity, which may make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide.

Future Directions

There are several potential future directions for research on 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide. One area of focus could be the development of new cancer drugs based on 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide and its potential applications in the prevention and treatment of oxidative stress-related diseases. Finally, the development of new synthesis methods for 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide may also be an area of future research.

Scientific Research Applications

2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has been studied for its potential applications in medicine and biotechnology. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-(2-bromophenoxy)-N'-(4-chlorobenzylidene)propanohydrazide has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy.

properties

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c1-11(22-15-5-3-2-4-14(15)17)16(21)20-19-10-12-6-8-13(18)9-7-12/h2-11H,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIQPNNYBPIYCF-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)Cl)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)Cl)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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